- Carbon Nitride-Supported Silver Nanoparticles: Microwave- Assisted Synthesis of Propargylamine and Oxidative C-C Coupling Reaction, ChemistrySelect, 2018, 3(2), 471-480

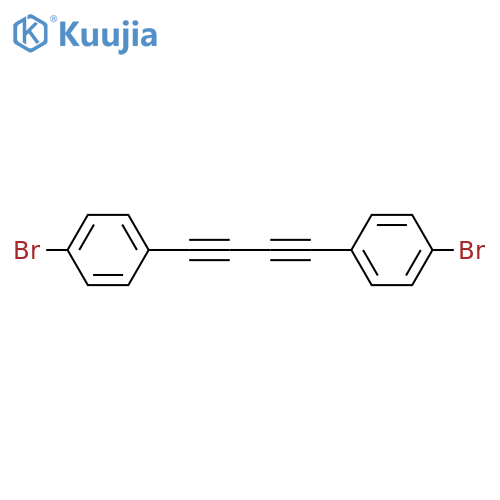

Cas no 959-88-6 (1,4-Bis(4-bromophenyl)-1,3-butadiyne)

959-88-6 structure

Nom du produit:1,4-Bis(4-bromophenyl)-1,3-butadiyne

Numéro CAS:959-88-6

Le MF:C16H8Br2

Mégawatts:360.042722702026

MDL:MFCD00825678

CID:1985784

PubChem ID:160871473

1,4-Bis(4-bromophenyl)-1,3-butadiyne Propriétés chimiques et physiques

Nom et identifiant

-

- 1,4-Bis(4-bromophenyl)-1,3-butadiyne

- 1,4-BIS(4-BROMOPHENYL)BUTA-1,3-DIYNE

- 1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene

- 1,1'-buta-1,3-diyne-1,4-diylbis(4-bromobenzene)

- 1,3-Butadiyne,1,4-di(4-bromophenyl)

- 1,4-bis(4-bromodiphenyl)buta-1,3-diyne

- 1,4-bis<4-bromophenyl>-1,3-butadiyne

- 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene

- B4013

- bis-(4-bromo-phenyl)-butadiyne

- bis(p-bromophenyl)butadiine

- 1,3-Butadiyne, 1,4-di(4-bromophenyl)-

- 4,4'-dibromodiphenylbutadiyne

- IIERBCCHBFZMQZ-UHFFFAOYSA-N

- 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)

- 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene #

- 1,1′-(1,3-Butadiyne-1,4-diyl)bis[4-bromobenzene] (ACI)

- Butadiyne, bis(p-bromophenyl)- (7CI, 8CI)

- SCHEMBL5012561

- 959-88-6

- AKOS025153315

- YSZC589

- Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo-

- D89043

- CS-0132632

- DTXSID50348207

- 1-BROMO-4-[4-(4-BROMOPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE

-

- MDL: MFCD00825678

- Piscine à noyau: 1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H

- La clé Inchi: IIERBCCHBFZMQZ-UHFFFAOYSA-N

- Sourire: BrC1C=CC(C#CC#CC2C=CC(Br)=CC=2)=CC=1

Propriétés calculées

- Qualité précise: 357.89900

- Masse isotopique unique: 357.89928g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 0

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 3

- Complexité: 344

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 5.7

- Surface topologique des pôles: 0

Propriétés expérimentales

- Le PSA: 0.00000

- Le LogP: 4.61480

1,4-Bis(4-bromophenyl)-1,3-butadiyne Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

1,4-Bis(4-bromophenyl)-1,3-butadiyne PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM312538-50mg |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 95% | 50mg |

$81 | 2022-06-09 | |

| A2B Chem LLC | AI68586-250mg |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 95+% | 250mg |

$33.00 | 2024-07-18 | |

| A2B Chem LLC | AI68586-5g |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 95+% | 5g |

$297.00 | 2024-07-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153026-5g |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 98% | 5g |

¥2131.90 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR851-1g |

Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |

959-88-6 | 95% | 1g |

¥662.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR851-100mg |

Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |

959-88-6 | 95% | 100mg |

¥540.0 | 2024-04-16 | |

| Ambeed | A543965-5g |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 95+% | 5g |

$406.0 | 2024-04-16 | |

| Ambeed | A543965-25g |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 95+% | 25g |

$1421.0 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1248892-100mg |

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |

959-88-6 | 95% | 100mg |

$70 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1248892-1g |

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |

959-88-6 | 95% | 1g |

$145 | 2025-02-25 |

1,4-Bis(4-bromophenyl)-1,3-butadiyne Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Catalysts: Carbon nitride (C3N4) (supported Silver nanoparticles) Solvents: Ethanol , Water ; 20 min, 80 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium carbonate , Iodine Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 50 °C

Référence

- Synthesis of 1,4-diarylsubstituted 1,3-diynes through ligand-free copper-catalyzed oxidative decarboxylative homocoupling of aryl propiolic acids, Tetrahedron, 2014, 70(14), 2416-2421

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Copper (amberlite resin supported) Solvents: Dimethyl sulfoxide ; 8 h, 50 °C

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Référence

- Nitro resin supported copper nanoparticles: An effective heterogeneous catalyst for C-N cross coupling and oxidative C-C homocoupling, Journal of Molecular Catalysis A: Chemical, 2016, 423, 77-84

Méthode de production 4

Méthode de production 5

Conditions de réaction

1.1 Reagents: 1,3-Propanediamine Catalysts: Thioglycolic acid (reaction products with cellulose) , Copper oxide (CuOx) , Cellulose (reaction products with tris(2-aminoethyl)amine or ethylenediamine) Solvents: Ethanol , Water ; 3.5 h, 25 °C

Référence

- Thiol-functionalized polymers bearing catalytic nanoparticles, method of preparing the same and use therof, India, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper , Silica , N2,N2,N4,N4-Tetrakis[3-[[4,6-bis[bis(3-aminopropyl)amino]-1,3,5-triazin-2-yl]ami… (nanosilica-supported, complex with copper(II)) Solvents: Acetonitrile ; 2 h, rt

Référence

- Copper immobilized on nano-silica triazine dendrimer (Cu(ii)-TD@nSiO2) catalyzed synthesis of symmetrical and unsymmetrical 1,3-diynes under aerobic conditions at ambient temperature, RSC Advances, 2014, 4(27), 14291-14296

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Copper alloy, base, Cu 90-93,Sn 7.0-9.0,P 0.03-0.35,Zn 0-0.20,Fe 0-0.10,Pb 0-0.0… , Copper alloy, base, Cu 76.0-84,Al 8.5-11.0,Ni 4.0-6.5,Fe 3.5-5.5,Mn 0-3.0,Zn 0-0… , Copper alloy, base, Cu 64-65,Zn 35-36,Ni 0-0.2 (DIN 2.0335) ; 90 min

Référence

- Mechanochemical synthesis method using a catalytically active molded body, European Patent Organization, , ,

Méthode de production 8

Méthode de production 9

Conditions de réaction

1.1 Reagents: Triethylamine , Perchloric acid, rubidium salt (1:1) Catalysts: Quinone , Palladium diacetate , Cuprous iodide Solvents: Acetonitrile , Water ; 160 min, 30 °C

Référence

- Site-selective sequential coupling reactions controlled by "Electrochemical Reaction Site Switching": a straightforward approach to 1,4-bis(diaryl)buta-1,3-diynes, Organic & Biomolecular Chemistry, 2012, 10(48), 9562-9569

Méthode de production 10

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ; 4.5 h, 1 atm, 100 °C

Référence

- Scope and reaction mechanism of an aerobic oxidative alkyne homocoupling catalyzed by a di-copper-substituted silicotungstate, Catalysis Today, 2010, 157(1-4), 359-363

Méthode de production 11

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ; 4.5 h, 1 atm, 373 K

Référence

- Synthesis and structural characterization of a monomeric di-copper-substituted silicotungstate [γ-H2SiW10O36Cu2(μ-1,1-N3)2]4- and the catalysis of oxidative homocoupling of alkynes, Journal of Catalysis, 2008, 258(1), 121-130

Méthode de production 12

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Oxygen Catalysts: Cuprous iodide , Nickel chloride hexahydrate Solvents: Tetrahydrofuran ; rt

Référence

- Nickel-catalyzed oxidative coupling reactions of two different terminal alkynes using O2 as the oxidant at room temperature: facile syntheses of unsymmetric 1,3-diynes, Organic Letters, 2009, 11(3), 709-712

Méthode de production 13

Conditions de réaction

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Copper oxide (Cu2O) , Copper Solvents: Ethanol ; 8 h, 80 °C

Référence

- Stabilized Cu/Cu2O nanoparticles on rGO as an efficient heterogeneous catalyst for Glaser homo-coupling, Catalysis Communications, 2019, 125, 98-102

Méthode de production 14

Méthode de production 15

Méthode de production 16

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Pyrrolidinium, 1-(2-ethoxy-2-oxoethyl)-1-methyl-, 1,1,2,2,3,3,4,4,4-nonafluoro-1… ; 2 h, rt

Référence

- Ester functionalized hydrophobic task specific ionic liquid for Glaser coupling, Indian Journal of Chemistry, 2017, (9), 963-968

Méthode de production 17

Conditions de réaction

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Oxygen Catalysts: Cuprous chloride Solvents: Carbon dioxide ; 8 h, 9 MPa, 60 °C

Référence

- Copper(I)-catalyzed homocoupling reaction of terminal alkynes in supercritical CO2, Journal of Supercritical Fluids, 2014, 92, 70-74

Méthode de production 18

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Cuprous chloride , Oxygen ; 50 °C

Référence

- Red fluorescent luminogen from pyrrole derivatives with aggregation-enhanced emission for cell membrane imaging, Chemical Communications (Cambridge, 2015, 51(40), 8555-8558

Méthode de production 19

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide , Copper, bis[μ-(1,10-phenanthrolin-2(1H)-onato-κN1,κN10:κO2)]di-, (Cu-Cu) Solvents: Water ; 10 h, rt

Référence

- Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions, RSC Advances, 2016, 6(34), 28653-28657

Méthode de production 20

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Oxygen Catalysts: Cupric chloride Solvents: Dichloromethane ; rt

Référence

- Chemoselective Cobalt(I)-Catalyzed Cyclotrimerization of (Un)Symmetrical 1,3-Butadiynes for the Synthesis of 1,2,4-Regioisomers, Organic Letters, 2019, 21(11), 4106-4110

1,4-Bis(4-bromophenyl)-1,3-butadiyne Raw materials

1,4-Bis(4-bromophenyl)-1,3-butadiyne Preparation Products

1,4-Bis(4-bromophenyl)-1,3-butadiyne Littérature connexe

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

959-88-6 (1,4-Bis(4-bromophenyl)-1,3-butadiyne) Produits connexes

- 52321-18-3(2-methyl-2,5-diazabicyclo[2.2.2]octane;dihydrochloride)

- 1286634-23-8(2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole)

- 1144458-62-7(N-(2,3-Dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine)

- 14206-69-0(3-Amino-5-hydroxybenzoic acid, Hydrochloric Acid Salt)

- 1823957-38-5(5-bromo-2-tert-butyl-1,3-oxazole)

- 2229500-97-2(2-bromo-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol)

- 1251711-85-9((2E)-3-(2-chlorophenyl)-1-{3-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}prop-2-en-1-one)

- 941986-06-7(N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide)

- 2259710-64-8((E)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine)

- 339114-73-7(2-4-(4-Fluorobenzoyl)phenyl-2-(4-methoxyphenyl)acetonitrile)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:959-88-6)1,4-Bis(4-bromophenyl)-1,3-butadiyne

Pureté:99%/99%

Quantité:5g/25g

Prix ($):365.0/1279.0